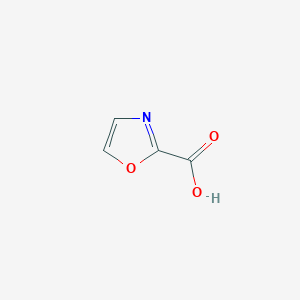

Oxazole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-oxazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO3/c6-4(7)3-5-1-2-8-3/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHYICHMGNSGQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514312 | |

| Record name | 1,3-Oxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672948-03-7 | |

| Record name | 1,3-Oxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Oxazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical properties, reactivity, and synthetic methodologies related to oxazole-2-carboxylic acid. The information is intended to support research and development activities in medicinal chemistry, organic synthesis, and materials science.

Core Chemical and Physical Properties

This compound (CAS No. 672948-03-7) is a heterocyclic compound featuring an oxazole (B20620) ring substituted with a carboxylic acid group at the 2-position.[1][2] This structure imparts a unique combination of properties, making it a valuable building block in various synthetic applications. The compound typically appears as a white to off-white solid.[1][2][3]

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a baseline for its handling, storage, and use in experimental setups.

| Property | Value | Source |

| Molecular Formula | C₄H₃NO₃ | [1][2][4][5] |

| Molecular Weight | 113.07 g/mol | [1][2][4][5] |

| Appearance | White to off-white solid | [1][2][3] |

| Melting Point | 254-256 °C (decomposes) | [1][2][6] |

| Boiling Point | 282 °C | [1][2][7][8] |

| Density | 1.449 g/cm³ | [1][2][7][8] |

| Flash Point | 125 °C | [1][2][7][8] |

| Storage Temperature | -20°C, dry, sealed | [1][2][4] |

| Solubility | Soluble in water (as sodium salt) | [3] |

Acidity and Spectroscopic Data

The electronic nature of the oxazole ring influences the acidity of the carboxylic acid proton.

| Property | Value / Description | Source |

| pKa (Predicted) | 2.56 ± 0.10 | [1][2][6] |

| Topological Polar Surface Area | 63.3 Ų | [8][9] |

| Hydrogen Bond Donor Count | 1 | [8] |

| Hydrogen Bond Acceptor Count | 3 | [9] |

| ¹H NMR | The H-2 proton (adjacent to N) resonates at ~8.5 ppm due to deshielding effects. | [3] |

| ¹³C NMR | The carbonyl carbon of the carboxylate group shows a shift in the 165-185 ppm range. The C-5 carbon appears between 138-150 ppm. | [3] |

| IR Spectroscopy | The free carboxylic acid shows a carbonyl (C=O) stretch around 1700-1725 cm⁻¹. The sodium salt form shows a red-shifted carbonyl stretch at 1600-1700 cm⁻¹. | [3] |

Chemical Reactivity and Stability

The reactivity of this compound is dictated by both the carboxylic acid functional group and the aromatic oxazole ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety undergoes typical reactions, serving as a handle for further molecular elaboration:

-

Esterification: Reacts with alcohols to form the corresponding esters, which are important synthetic intermediates.[3]

-

Decarboxylation: Can lose carbon dioxide under certain conditions to yield oxazole derivatives.[3] Azole carboxylic acids, in general, can be unstable and prone to decomposition via decarboxylation.[10][11]

-

Amide Coupling: Can be coupled with amines to form amides, a crucial transformation in the synthesis of bioactive molecules. A one-pot C-H carboxylation followed by amide coupling has been developed for azole compounds.[10]

-

Salt Formation: Reacts with bases like sodium hydroxide (B78521) to form water-soluble salts, such as sodium oxazole-2-carboxylate.[3]

Reactions of the Oxazole Ring

The oxazole ring is an electron-rich aromatic system, but less so than thiazoles.[12] Its reactivity profile includes:

-

Electrophilic Aromatic Substitution: This typically occurs at the C5 position and is facilitated by electron-donating groups on the ring.[12]

-

Nucleophilic Aromatic Substitution: Can occur at the C2 position, especially if a good leaving group is present.[12]

-

Deprotonation: The proton at the C2 position is the most acidic on the oxazole ring (pKa ~20), allowing for deprotonation to form a lithio salt, which can then react with electrophiles.[12][13]

-

Ring Stability: The oxazole ring is generally stable but can be susceptible to hydrolytic ring-opening, particularly when substituted with certain functional groups like a 5-hydroxy group.[11] Oxazoles are also thermally stable and resistant to acids compared to furans, but can be easily oxidized.[13]

The following diagram illustrates the key reactive sites and typical transformations of this compound.

Caption: Key chemical reactions of this compound.

Experimental Protocols & Synthesis

This compound and its derivatives are valuable in pharmaceutical and agrochemical research, serving as versatile building blocks for drug discovery.[14]

Synthesis of the Oxazole Ring

Several methods exist for the synthesis of the oxazole core, which can be adapted to produce this compound.

General Workflow for Oxazole Synthesis from Carboxylic Acids:

A modern and efficient approach involves the direct conversion of carboxylic acids to 4,5-disubstituted oxazoles.[15] This method avoids harsh conditions and costly catalysts often associated with older synthetic routes.[16]

Caption: Modern one-pot synthesis of oxazoles from carboxylic acids.

Experimental Protocol: Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids [15][17]

-

Reactant Mixture: To a solution of a chosen carboxylic acid (1.0 equivalent) in a suitable solvent like dichloromethane (B109758) (DCM), add an isocyanide derivative (e.g., ethyl isocyanoacetate, 1.2 equivalents).

-

Activation: Add a carboxylic acid activator, such as DMAP-Tf (4-(dimethylamino)pyridine-trifluoromethanesulfonic anhydride (B1165640) complex) (1.3 equivalents), and a base (e.g., DABCO, 1.5 equivalents).

-

Reaction: Stir the mixture at room temperature for the required time (typically 1-3 hours). The reaction proceeds through the formation of an acylpyridinium intermediate, which then undergoes a cycloaddition with the isocyanide.

-

Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted. Purification is typically achieved through column chromatography to yield the desired 4,5-disubstituted oxazole. This protocol has shown broad substrate scope and good functional group tolerance.[15]

Other notable synthetic routes include:

-

Robinson-Gabriel Synthesis: Involves the dehydration of 2-acylaminoketones.[12]

-

Van Leusen Reaction: A versatile method that can be performed under mild, microwave-assisted, or substrate-modified conditions to achieve high yields.[3]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300-600 MHz).[17]

-

Interpretation:

-

¹H NMR: Expect signals in the aromatic region for the oxazole ring protons. The proton adjacent to the nitrogen (at C2 of the parent oxazole) is typically deshielded and appears downfield (~8.5 ppm).[3]

-

¹³C NMR: The carbonyl carbon of the acid/ester will appear significantly downfield (165-185 ppm).[3] Carbons within the oxazole ring will have characteristic shifts influenced by the heteroatoms.[3][18]

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film.

-

Data Acquisition: Obtain the IR spectrum using an FT-IR spectrometer.

-

Interpretation: Look for a strong absorption band for the C=O stretch of the carboxylic acid at approximately 1700-1725 cm⁻¹. The O-H stretch will appear as a broad band. In the sodium salt form, the C=O stretch will be shifted to a lower wavenumber (1600-1700 cm⁻¹) due to resonance.[3]

Applications in Drug Development

This compound and its derivatives are crucial reagents and building blocks. For example, 2-Oxazolecarboxylic acid is used as a reagent to prepare selective α4β2 nicotinic acetylcholine (B1216132) receptor agonists, which are investigated for the treatment of cognitive disorders like Alzheimer's disease.[1][2] The stability and reactivity of the oxazole core make it a privileged scaffold in medicinal chemistry for developing novel therapeutic agents.[14]

References

- 1. 2-OXAZOLECARBOXYLIC ACID | 672948-03-7 [amp.chemicalbook.com]

- 2. 2-OXAZOLECARBOXYLIC ACID | 672948-03-7 [chemicalbook.com]

- 3. Buy this compound, sodium salt [smolecule.com]

- 4. 2-Oxazolecarboxylic acid [myskinrecipes.com]

- 5. CAS 672948-03-7 | this compound - Synblock [synblock.com]

- 6. 2-OXAZOLECARBOXYLIC ACID | 672948-03-7 [amp.chemicalbook.com]

- 7. CAS # 672948-03-7, this compound - chemBlink [ww.chemblink.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 1,2-Oxazole-4-carboxylic acid | C4H3NO3 | CID 3014488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxazole - Wikipedia [en.wikipedia.org]

- 13. tandfonline.com [tandfonline.com]

- 14. chemimpex.com [chemimpex.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 17. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jsynthchem.com [jsynthchem.com]

An In-depth Technical Guide to the Synthesis of Oxazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for oxazole-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details the core reaction mechanisms, provides step-by-step experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Primary Synthesis via Ethyl Oxazole-2-carboxylate Intermediate

A robust and well-documented method for the synthesis of this compound proceeds through a two-step process: the formation of ethyl oxazole-2-carboxylate followed by its hydrolysis. This approach offers good yields and utilizes readily available starting materials.

Step 1: Synthesis of Ethyl Oxazole-2-carboxylate

The initial step involves the condensation of ethyl glyoxalate with formamide (B127407) to construct the oxazole (B20620) ring.

Reaction Mechanism:

The formation of the oxazole ring from ethyl glyoxalate and formamide is proposed to proceed through the following steps:

-

Nucleophilic Addition: Formamide acts as a nucleophile, attacking the aldehyde carbon of ethyl glyoxalate to form a hemiaminal intermediate.

-

Dehydration: The hemiaminal undergoes dehydration to form an N-acyliminium ion.

-

Cyclization: An intramolecular cyclization occurs through the attack of the oxygen of the formyl group onto the iminium carbon.

-

Aromatization: Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic oxazole ring.

Experimental Protocol: Synthesis of Ethyl Oxazole-2-carboxylate

This protocol is adapted from the work of Yasumitsu and coworkers (1991).

-

Materials:

-

Ethyl glyoxalate (1.0 eq)

-

Formamide (excess, used as solvent and reactant)

-

Sodium metal (catalytic amount)

-

Ethanol (B145695) (for preparation of sodium ethoxide)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flask equipped with a reflux condenser and a stirrer, dissolve a catalytic amount of sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

Add ethyl glyoxalate to the freshly prepared sodium ethoxide solution.

-

Add an excess of formamide to the reaction mixture.

-

Heat the mixture to reflux for 4-6 hours.

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford ethyl oxazole-2-carboxylate.

-

Quantitative Data:

| Parameter | Value |

| Yield | 60-70% |

| Boiling Point | 85-87 °C at 15 mmHg |

| Appearance | Colorless oil |

Step 2: Hydrolysis of Ethyl Oxazole-2-carboxylate

The final step is the saponification of the ethyl ester to the desired carboxylic acid.

Reaction Mechanism:

The hydrolysis of ethyl oxazole-2-carboxylate is a standard base-catalyzed ester hydrolysis (saponification).

-

Nucleophilic Acyl Substitution: The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the ester.

-

Tetrahedral Intermediate: This addition forms a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide ion to form the carboxylate salt.

-

Protonation: Acidic workup protonates the carboxylate to yield the final this compound.

Experimental Protocol: Hydrolysis to this compound

This protocol is adapted from the work of Yasumitsu and coworkers (1991).

-

Materials:

-

Ethyl oxazole-2-carboxylate (1.0 eq)

-

Sodium hydroxide (1.1 eq)

-

Water

-

Concentrated hydrochloric acid

-

Diethyl ether

-

-

Procedure:

-

Dissolve ethyl oxazole-2-carboxylate in an aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

Extract the aqueous solution with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield this compound as a solid.

-

The product can be further purified by recrystallization.

-

Quantitative Data:

| Parameter | Value |

| Yield | 85-95% |

| Melting Point | 108-110 °C |

| Appearance | White crystalline solid |

Alternative Synthetic Strategies

While the aforementioned two-step synthesis is a primary route, other methods for the construction of the this compound scaffold have been reported. These can be valuable for accessing analogues with different substitution patterns.

Cornforth Rearrangement

The Cornforth rearrangement is a thermal rearrangement of 4-acyloxazoles. While not a direct synthesis of this compound itself, it is a significant reaction in oxazole chemistry that can be used to synthesize substituted oxazoles that could potentially be converted to the desired acid.

Oxidation of 2-Methyloxazole (B1590312)

Another potential route involves the synthesis of 2-methyloxazole followed by oxidation of the methyl group to a carboxylic acid. This approach would require a selective oxidation method that does not affect the oxazole ring.

Visualizations

Diagram 1: Synthesis of Ethyl Oxazole-2-carboxylate

Caption: Experimental workflow for the synthesis of ethyl oxazole-2-carboxylate.

Diagram 2: Hydrolysis of Ethyl Oxazole-2-carboxylate

Caption: Experimental workflow for the hydrolysis to this compound.

Diagram 3: Reaction Mechanism of Oxazole Formation

A Technical Guide to the Spectroscopic Data of Oxazole-2-carboxylic Acid

Introduction

Oxazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the oxazole (B20620) motif in a wide range of biologically active molecules. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application in synthesis and as a building block for novel therapeutic agents. This technical guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, provides detailed experimental protocols for acquiring such data, and illustrates the general workflow for spectroscopic analysis.

Spectroscopic Data

The following tables present a summary of spectroscopic data for oxazole and related substituted oxazoles to provide a basis for predicting the spectral characteristics of this compound.

Table 1: 1H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| Oxazole[1] | CDCl3 | 7.95 (s, 1H, H2), 7.69 (s, 1H, H5), 7.09 (s, 1H, H4) |

| Ethyl Oxazole-2-carboxylate (Predicted) | CDCl3 | ~8.2 (s, 1H, H5), ~7.4 (s, 1H, H4), 4.4 (q, 2H, CH2), 1.4 (t, 3H, CH3) |

| Oxazole-4-carboxylic acid[2] | - | No data available |

| This compound (Estimated) | DMSO-d6 | ~13.5 (br s, 1H, COOH), ~8.4 (s, 1H, H5), ~7.8 (s, 1H, H4) |

Table 2: 13C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ, ppm) |

| Oxazole[1] | CDCl3 | 150.6 (C2), 138.1 (C5), 125.5 (C4) |

| Ethyl Oxazole-2-carboxylate (Predicted) | CDCl3 | ~160 (C=O), ~145 (C2), ~142 (C5), ~128 (C4), ~62 (CH2), ~14 (CH3) |

| Oxazole-4-carboxylic acid[2] | - | No data available |

| This compound (Estimated) | DMSO-d6 | ~162 (COOH), ~147 (C2), ~144 (C5), ~130 (C4) |

Table 3: IR Spectroscopic Data

| Compound | Functional Group | Characteristic Absorption (cm-1) |

| Oxazole[1][3] | C=N stretch | ~1580 |

| C-O-C stretch | ~1100-1050 | |

| C-H stretch (aromatic) | ~3150-3100 | |

| Carboxylic Acid (general)[4] | O-H stretch | 3300-2500 (broad) |

| C=O stretch | 1760-1690 | |

| C-O stretch | 1320-1210 | |

| This compound (Predicted) | O-H stretch | ~3100-2500 (broad) |

| C=O stretch | ~1720 | |

| C=N stretch | ~1585 | |

| C-O-C stretch | ~1100 |

Table 4: Mass Spectrometry Data

| Compound | Ionization Mode | Key Fragments (m/z) and Interpretation |

| Oxazole[1] | EI | 69 [M]+, 41 [M-CO]+, 40 [M-HCN]+ |

| This compound (Predicted) | ESI- | 112 [M-H]-, 68 [M-H-CO2]- |

| EI | 113 [M]+, 69 [M-CO2]+, 41 [M-CO2-CO]+ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent is critical and should be one in which the analyte is highly soluble and does not have overlapping signals with the analyte's protons of interest.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of 13C, a larger number of scans and a longer acquisition time are typically required.

3.2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm-1. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

3.3. Mass Spectrometry (MS)

-

Sample Preparation: For Electrospray Ionization (ESI), dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL). For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or a gas chromatograph.

-

Instrumentation: A mass spectrometer equipped with an appropriate ion source (ESI or EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Acquisition:

-

ESI: The sample solution is infused into the ion source. Spectra are typically acquired in both positive and negative ion modes to observe the protonated molecule [M+H]+ and the deprotonated molecule [M-H]-, respectively.

-

EI: The sample is vaporized and bombarded with a high-energy electron beam, causing fragmentation. The resulting mass spectrum shows the molecular ion [M]+ and a series of fragment ions.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Researchers are encouraged to acquire experimental data on their synthesized samples and use this guide as a reference for data interpretation and structural confirmation.

References

An In-depth Technical Guide to the Synthesis of Oxazole-2-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The oxazole (B20620) ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Oxazole-2-carboxylic acid and its derivatives are key building blocks for the synthesis of more complex molecules with therapeutic potential. This technical guide provides a comprehensive overview of the primary synthetic routes to this important class of compounds, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Core Synthetic Strategies

Several robust methods have been established for the synthesis of this compound derivatives. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. The most prominent strategies include:

-

Direct C-H Carboxylation of Oxazoles: A modern and atom-economical approach that directly functionalizes the C2-position of a pre-formed oxazole ring.

-

The Robinson-Gabriel Synthesis: A classic and versatile method involving the cyclodehydration of α-acylamino ketones.

-

Synthesis from Carboxylic Acids and Isocyanoacetates: A convergent and efficient one-pot synthesis suitable for generating diverse derivatives.

-

Lithiation of Oxazoles followed by Carboxylation: A powerful method for the regioselective introduction of a carboxylic acid group at the C2-position.

Direct C-H Carboxylation of Oxazoles with CO₂

Direct C-H carboxylation has emerged as a highly efficient and environmentally friendly method for the synthesis of heteroaromatic carboxylic acids. This approach utilizes carbon dioxide as an abundant and non-toxic C1 source. The reaction can be performed under metal-free conditions using a strong base or can be catalyzed by transition metals.

Metal-Free Direct Carboxylation

This method involves the deprotonation of the C2-proton of the oxazole ring with a strong base, followed by the trapping of the resulting anion with CO₂.[1][2]

Experimental Protocol:

Materials:

-

Substituted oxazole (1.0 mmol)

-

Cesium carbonate (Cs₂CO₃) (1.5 mmol)

-

Anhydrous Dimethylformamide (DMF) (5 mL)

-

Carbon dioxide (CO₂) (balloon or high-pressure reactor)

-

Hydrochloric acid (1 M)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a dry Schlenk flask or a high-pressure reactor, add the substituted oxazole (1.0 mmol) and cesium carbonate (1.5 mmol).

-

Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous DMF (5 mL) to the mixture.

-

Pressurize the reactor with carbon dioxide (typically 1-10 atm) or place a CO₂ balloon on the flask.

-

Heat the reaction mixture to 120-130 °C and stir for 12-24 hours.

-

Cool the reaction mixture to room temperature and carefully vent the CO₂.

-

Pour the reaction mixture into water (20 mL) and acidify with 1 M HCl to a pH of approximately 2-3.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Copper-Catalyzed Direct Carboxylation

The use of a copper catalyst can facilitate the carboxylation under milder conditions. N-heterocyclic carbene (NHC) ligands are often employed to stabilize the copper catalyst.[3]

Experimental Protocol:

Materials:

-

Substituted benzoxazole (B165842) (1.0 mmol)

-

(TPr)CuCl (1,2,3-triazol-5-ylidene copper(I) chloride complex) (0.05 mmol)

-

Potassium tert-butoxide (t-BuOK) (1.2 mmol)

-

Anhydrous Tetrahydrofuran (THF) (5 mL)

-

Carbon dioxide (CO₂) (1 atm)

-

Anhydrous Dimethylformamide (DMF) (5 mL)

-

Methyl iodide (MeI) (2.0 mmol)

Procedure:

-

In a glovebox or under an inert atmosphere, add the substituted benzoxazole (1.0 mmol), (TPr)CuCl (0.05 mmol), and t-BuOK (1.2 mmol) to a dry reaction tube.

-

Add anhydrous THF (5 mL) and place the tube in a reactor pressurized with CO₂ (1 atm).

-

Heat the reaction mixture to 80 °C and stir for 8-14 hours.

-

After cooling to room temperature, evaporate the THF under vacuum.

-

Add anhydrous DMF (5 mL) and methyl iodide (2.0 mmol) to the residue.

-

Heat the mixture to 80 °C and stir for 1 hour to form the methyl ester.

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Purify the product by column chromatography.

Data Presentation: Direct C-H Carboxylation of Oxazoles

| Entry | Substrate | Method | Catalyst/Base | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 5-Phenyloxazole | Metal-Free | Cs₂CO₃ | 125 | 24 | 85 | [1] |

| 2 | 5-(4-Chlorophenyl)oxazole | Metal-Free | Cs₂CO₃ | 125 | 24 | 82 | [1] |

| 3 | Benzoxazole | Cu-catalyzed | (TPr)CuCl/t-BuOK | 80 | 8 | 86 (as methyl ester) | [3] |

| 4 | 5-Methylbenzoxazole | Cu-catalyzed | (TPr)CuCl/t-BuOK | 80 | 8 | 85 (as methyl ester) | [3] |

Logical Relationship: Direct C-H Carboxylation

Caption: C-H carboxylation workflow.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classical and widely used method for the formation of oxazoles from α-acylamino ketones through cyclodehydration.[4][5][6] To synthesize this compound derivatives, the acyl group of the starting material should be an oxalyl or a related dicarbonyl moiety.

Experimental Protocol:

Materials:

-

α-Acylamino ketone (1.0 mmol)

-

Concentrated sulfuric acid (H₂SO₄) (catalytic amount) or Polyphosphoric acid (PPA)

-

Acetic anhydride (B1165640) (optional, as solvent)

-

Sodium bicarbonate solution (saturated)

-

Organic solvent (e.g., ethyl acetate)

Procedure:

-

Dissolve the α-acylamino ketone (1.0 mmol) in a suitable solvent such as acetic anhydride or place it neat in a reaction flask.

-

Cool the mixture in an ice bath.

-

Slowly add the dehydrating agent (e.g., a few drops of concentrated H₂SO₄ or a portion of PPA).

-

Allow the reaction to warm to room temperature and then heat to 80-100 °C for 1-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting oxazole derivative by column chromatography or recrystallization.

Data Presentation: Robinson-Gabriel Synthesis

| Entry | Starting Material | Dehydrating Agent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | N-(1-Oxo-1-phenylpropan-2-yl)oxalamic acid ethyl ester | H₂SO₄ | 90 | 2 | 75-85 (estimated) | [4] |

| 2 | 2-(Benzoylamino)acetophenone | PPA | 130 | 1 | 50-60 | [7] |

| 3 | N-(2-Oxo-2-phenylethyl)acetamide | POCl₃ | 100 | 3 | Low (general observation) | [7] |

Experimental Workflow: Robinson-Gabriel Synthesis

Caption: Robinson-Gabriel synthesis workflow.

Synthesis from Carboxylic Acids and Isocyanoacetates

A highly efficient and scalable method for the synthesis of 4,5-disubstituted oxazoles involves the direct reaction of carboxylic acids with isocyanoacetate derivatives.[8][9][10] This one-pot procedure often utilizes an activating agent for the carboxylic acid.

Experimental Protocol:

Materials:

-

Carboxylic acid (1.0 equiv)

-

Ethyl isocyanoacetate (1.2 equiv)

-

DMAP-Tf (4-(Dimethylamino)pyridinium triflate) (1.3 equiv)

-

DMAP (4-Dimethylaminopyridine) (1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a dry, screw-capped vial under a nitrogen atmosphere, add the carboxylic acid (0.21 mmol, 1.0 equiv), DMAP (0.32 mmol, 1.5 equiv), and anhydrous DCM (2.0 mL).

-

Add DMAP-Tf (0.27 mmol, 1.3 equiv) to the mixture and stir at room temperature for 5 minutes until all solids dissolve.

-

Add ethyl isocyanoacetate (0.25 mmol, 1.2 equiv) to the reaction mixture.

-

Stir the mixture in a preheated oil bath at 40 °C for 30 minutes (for aromatic acids) or 3 hours (for aliphatic acids).

-

Cool the reaction to room temperature, pour into water (30 mL), and extract with DCM (3 x 20 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data Presentation: Synthesis from Carboxylic Acids

| Entry | Carboxylic Acid | Isocyanide | Time (h) | Yield (%) | Reference |

| 1 | 3-Fluorobenzoic acid | Ethyl isocyanoacetate | 0.5 | 96 | [8][9] |

| 2 | 4-Iodobenzoic acid | Ethyl isocyanoacetate | 0.5 | 90 | [8][9] |

| 3 | Thiophene-2-carboxylic acid | Ethyl isocyanoacetate | 0.5 | 92 | [8][9] |

| 4 | Pivalic acid | Ethyl isocyanoacetate | 3 | 78 | [8][9] |

Signaling Pathway: Plausible Mechanism of Synthesis from Carboxylic Acids

Caption: Synthesis from carboxylic acids.

Lithiation of Oxazoles and Carboxylation

The C2-proton of the oxazole ring is the most acidic and can be selectively removed by a strong base, such as n-butyllithium, at low temperatures. The resulting 2-lithiooxazole can then be trapped with an electrophile, such as carbon dioxide, to afford the desired carboxylic acid.

Experimental Protocol:

Materials:

-

Substituted oxazole (1.0 mmol)

-

n-Butyllithium (n-BuLi) (1.1 equiv, solution in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the substituted oxazole (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, three-necked flask under an argon atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 equiv) dropwise via syringe.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Quench the reaction by adding an excess of crushed dry ice in one portion.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Add water (10 mL) and acidify with 1 M HCl.

-

Extract the mixture with diethyl ether (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the product by recrystallization or chromatography.

Data Presentation: Lithiation and Carboxylation

| Entry | Substrate | Base | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Oxazole | n-BuLi | -78 | 1 | ~90 (estimated) | [11] |

| 2 | 2-Phenyloxazole | n-BuLi | -78 | 1 | High (general observation) | [11] |

Logical Relationship: Lithiation and Carboxylation

Caption: Lithiation and carboxylation.

Biological Relevance and Potential Signaling Pathways

Oxazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[12][13][14][15][16] While specific signaling pathways for this compound derivatives are not extensively detailed in the literature, the broader class of oxazoles has been shown to interact with various cellular targets. For instance, some oxazole-containing compounds act as inhibitors of protein kinases, which are crucial components of intracellular signaling cascades that regulate cell growth, proliferation, and survival. Inhibition of these pathways can lead to apoptosis in cancer cells. Other targets include DNA topoisomerases and tubulin, both of which are essential for cell division.[15]

Hypothetical Signaling Pathway Inhibition by an Oxazole Derivative

Caption: Potential kinase inhibition.

This guide provides a foundational understanding of the key synthetic methodologies for preparing this compound derivatives. The choice of a specific route will be guided by the desired substitution pattern, scale of the reaction, and available starting materials. The detailed protocols and comparative data herein should serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.

References

- 1. Carbon Dioxide as the C1 Source for Direct C-H Functionalization of Aromatic Heterocycles [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 6. synarchive.com [synarchive.com]

- 7. ijpsonline.com [ijpsonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. d-nb.info [d-nb.info]

- 15. benthamscience.com [benthamscience.com]

- 16. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Oxazole-2-Carboxylic Acid and Its Derivatives: Synthesis, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole (B20620) scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Among these, oxazole-2-carboxylic acid and its derivatives, including amides, esters, and hydrazides, have garnered significant attention as versatile intermediates and pharmacophores in the development of novel therapeutic agents. Their inherent chemical properties and ability to engage in various biological pathways make them promising candidates for drug discovery efforts targeting a spectrum of diseases, from cancer and microbial infections to metabolic disorders.

This technical guide provides a comprehensive literature review of this compound and its key derivatives. It is designed to serve as a practical resource for researchers and drug development professionals, offering a consolidated overview of synthetic methodologies, quantitative biological data, and detailed experimental protocols. The guide also features visualizations of key reaction pathways and biological signaling cascades to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action.

Synthesis of this compound Derivatives

The synthesis of the oxazole ring, particularly from carboxylic acid precursors, is a well-established yet continually evolving field in organic chemistry. A variety of methods have been developed to afford this compound derivatives, often with high yields and good functional group tolerance.

One of the most direct and efficient methods involves the [3+2] cycloaddition reaction between a carboxylic acid and an isocyanide derivative. This approach allows for the direct formation of the oxazole ring in a single step, avoiding the need for pre-functionalized starting materials. Recent advancements have demonstrated the use of activating agents like DMAP-Tf (4-(Dimethylamino)pyridine-trifluoromethanesulfonic anhydride (B1165640) complex) to facilitate this transformation.[1]

The Robinson-Gabriel synthesis and the Fischer oxazole synthesis are classical methods that remain relevant for the preparation of certain oxazole derivatives.[2] The Robinson-Gabriel synthesis involves the cyclization of an α-acylamino ketone, while the Fischer synthesis utilizes the reaction of a cyanohydrin with an aldehyde.[2] More contemporary methods often employ metal catalysis, such as copper or palladium, to promote the cyclization and arylation of oxazole precursors, leading to a diverse range of substituted products.[3]

Table 1: Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids[1]

| Entry | Carboxylic Acid | Isocyanide | Product | Yield (%) |

| 1 | 3-Fluorobenzoic acid | Ethyl isocyanoacetate | Ethyl 5-(3-fluorophenyl)oxazole-4-carboxylate | 96 |

| 2 | 4-Iodobenzoic acid | Ethyl isocyanoacetate | Ethyl 5-(4-iodophenyl)oxazole-4-carboxylate | 92 |

| 3 | 4-Bromobenzoic acid | Ethyl isocyanoacetate | Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate | 95 |

| 4 | 4-Nitrobenzoic acid | Ethyl isocyanoacetate | Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate | 97 |

| 5 | Thiophene-2-carboxylic acid | Ethyl isocyanoacetate | Ethyl 5-(thiophen-2-yl)oxazole-4-carboxylate | 90 |

| 6 | Phenylacetic acid | Ethyl isocyanoacetate | Ethyl 5-benzyloxazole-4-carboxylate | 85 |

Biological Activities of this compound Derivatives

Derivatives of this compound exhibit a remarkable breadth of biological activities, underscoring their potential as therapeutic agents. These activities are often modulated by the nature of the substituents on the oxazole ring and the functional group at the 2-position.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of oxazole derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, with some exhibiting IC50 values in the nanomolar range.[4] The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as topoisomerases and protein kinases, as well as the disruption of microtubule dynamics.[3]

Table 2: Anticancer Activity of Selected Oxazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 1,3,4-Oxadiazole Derivative 1 | SGC-7901 (Gastric) | 1.61 ± 0.06 | [4] |

| 1,3,4-Oxadiazole Derivative 2 | SGC-7901 (Gastric) | 2.56 ± 0.11 | [4] |

| 1,2,4-Oxadiazole (B8745197) Derivative 27 | Raji (Lymphoma) | 0.0121 ± 0.0019 | [4] |

| 1,2,4- and 1,3,4-Oxadiazole Hybrid 33 | MCF-7 (Breast) | 0.34 ± 0.025 | [4] |

Antimicrobial Activity

The emergence of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. This compound derivatives have demonstrated promising activity against a range of bacterial and fungal strains. Their mechanism of action is thought to involve the disruption of microbial cell wall synthesis or the inhibition of essential enzymes.

Table 3: Antimicrobial Activity of Selected Oxazole Derivatives

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| 1e | E. coli ATCC 25922 | 28.1 | [5] |

| 1e | C. albicans 128 | 14 | [5] |

| 2d | S. epidermidis 756 | 56.2 | [5] |

| 4a | S. epidermidis 756 | 56.2 | [5] |

| 4a | B. subtilis ATCC 6683 | 56.2 | [5] |

| 4a | C. albicans 128 | 14 | [5] |

| 81 | M. tuberculosis H37Rv | 6.25 | [6] |

Metabolic Regulation: AMPK Activation and PPAR Agonism

Recent research has implicated oxazole derivatives in the regulation of metabolic pathways. Certain derivatives have been identified as activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7][8] Activation of AMPK can have beneficial effects in the context of metabolic diseases like type 2 diabetes and obesity.

Furthermore, some oxazole-containing compounds act as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a critical role in lipid and glucose metabolism.[9] Dual PPARα/γ agonists are of particular interest for the treatment of type 2 diabetes with dyslipidemia.

Table 4: PPAR Agonist Activity of Selected Oxadiazole Derivatives

| Compound | Receptor | EC50 (nM) | Reference |

| H11 | PPARα | 7.0 | [10] |

| H11 | PPARδ | 8.4 | [10] |

| 16 | PPARα | 230 - 830 | [11] |

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.

Experimental Protocols

Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids[1]

Materials:

-

Carboxylic acid (1.0 equiv)

-

Isocyanide (e.g., ethyl isocyanoacetate, 1.2 equiv)

-

4-(Dimethylamino)pyridine (DMAP) (1.5 equiv)

-

4-(Dimethylamino)pyridine-trifluoromethanesulfonic anhydride complex (DMAP-Tf) (1.3 equiv)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and hotplate

-

Round-bottom flask

-

Standard glassware for workup and purification

Procedure:

-

To a stirred solution of the carboxylic acid (1.0 equiv) and DMAP (1.5 equiv) in anhydrous DCM (0.1 M) in a round-bottom flask, add DMAP-Tf (1.3 equiv) at room temperature.

-

Stir the reaction mixture for 5 minutes at room temperature.

-

Add the isocyanide (1.2 equiv) to the reaction mixture.

-

Heat the mixture in a preheated oil bath at 40 °C for 30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with DCM (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4,5-disubstituted oxazole.

In Vitro Anticancer Screening: MTT Assay

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom microplates

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the this compound derivative in complete culture medium. The final DMSO concentration should be less than 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48 or 72 hours at 37 °C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method[12]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

This compound derivative stock solution (in DMSO)

-

Standard antimicrobial agent (positive control)

Procedure:

-

Prepare a standardized inoculum of the microbial strain in the appropriate broth medium to a concentration of approximately 5 x 10^5 CFU/mL.

-

Dispense 100 µL of the broth medium into all wells of a 96-well microtiter plate.

-

Prepare serial two-fold dilutions of the this compound derivative directly in the microtiter plate. Add 100 µL of the stock solution to the first well and then transfer 100 µL sequentially to the subsequent wells, discarding the final 100 µL.

-

Inoculate each well with 5 µL of the standardized microbial suspension.

-

Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubate the plates at the appropriate temperature (e.g., 37 °C for bacteria, 35 °C for fungi) for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound and its derivatives represent a privileged class of heterocyclic compounds with significant potential in drug discovery and development. Their synthetic accessibility, coupled with a diverse range of biological activities, makes them attractive targets for further investigation. This technical guide has provided a consolidated resource of their synthesis, biological evaluation, and key experimental protocols to aid researchers in their efforts to explore and exploit the therapeutic potential of this versatile chemical scaffold. The continued exploration of the chemical space around the this compound core is anticipated to yield novel and effective therapeutic agents for a variety of diseases.

References

- 1. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues [mdpi.com]

- 6. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-adipogenic action of a novel oxazole derivative through activation of AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and synthesis of novel oxazole containing 1,3-dioxane-2-carboxylic acid derivatives as PPAR alpha/gamma dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of Triazolone Derivatives as Potent PPARα/δ Dual Agonists for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists: a new strategy for the design of antitumour compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Oxazole Motif: A Technical Guide to its Discovery and Historical Significance

For Researchers, Scientists, and Drug Development Professionals

The oxazole (B20620) ring, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a fundamental structural motif in a vast array of biologically active compounds. Its discovery and the subsequent development of synthetic methodologies have paved the way for significant advancements in medicinal chemistry and natural product synthesis. This technical guide provides an in-depth exploration of the history of oxazole compounds, from their initial synthetic discoveries to their identification in nature, complete with detailed experimental protocols, quantitative data, and graphical representations of key pathways and workflows.

Foundational Syntheses of the Oxazole Core

The late 19th and early 20th centuries marked the advent of seminal synthetic methods for constructing the oxazole ring. These classical name reactions remain cornerstones of heterocyclic chemistry.

The Fischer Oxazole Synthesis (1896)

The first documented synthesis of an oxazole was reported by Emil Fischer in 1896.[1] This method involves the acid-catalyzed condensation of a cyanohydrin with an aldehyde.[1]

Experimental Protocol: Synthesis of 2,5-Diphenyloxazole (B146863)

This protocol is based on the original Fischer methodology for the synthesis of 2,5-diphenyloxazole from mandelonitrile (B1675950) (benzaldehyde cyanohydrin) and benzaldehyde (B42025).[1]

-

Materials:

-

Mandelonitrile (1 equivalent)

-

Benzaldehyde (1 equivalent)

-

Anhydrous diethyl ether

-

Dry hydrogen chloride gas

-

Sodium bicarbonate solution or ethanol

-

-

Procedure:

-

Dissolve equimolar amounts of mandelonitrile and benzaldehyde in anhydrous diethyl ether in a flask equipped with a gas inlet tube and a drying tube.

-

Pass a stream of dry hydrogen chloride gas through the solution.

-

The product, 2,5-diphenyloxazole hydrochloride, will precipitate from the solution.

-

Collect the precipitate by filtration and wash with anhydrous diethyl ether.

-

To obtain the free base, treat the hydrochloride salt with a dilute solution of sodium bicarbonate or boil in ethanol.

-

The crude 2,5-diphenyloxazole can be purified by recrystallization.

-

The Robinson-Gabriel Synthesis (1909, 1910)

Independently described by Sir Robert Robinson and Siegmund Gabriel, this method involves the cyclodehydration of 2-acylamino ketones to form 2,5-disubstituted oxazoles.[2] This has become one of the most versatile and widely used methods for oxazole synthesis.

Experimental Protocol: One-Pot Synthesis of 2,5-Diphenyloxazole from Hippuric Acid

This industrially scalable, one-pot modification of the Robinson-Gabriel synthesis avoids the isolation of intermediates.

-

Materials:

-

Hippuric acid (1 equivalent)

-

Thionyl chloride (2 equivalents)

-

Benzene (solvent and reactant)

-

Anhydrous aluminum chloride (catalyst)

-

50 wt% Sulfuric acid (2-fold molar excess)

-

Water

-

-

Procedure:

-

Acyl Chloride Formation: React hippuric acid with thionyl chloride at 50°C until the reaction is complete. Remove excess thionyl chloride by distillation to yield benzamidoacetyl chloride.

-

Friedel-Crafts Acylation: Add anhydrous aluminum chloride to benzene, then add the crude benzamidoacetyl chloride. Heat the mixture to reflux for 3 hours to form N-benzoyl-ω-aminoacetophenone.

-

Cyclization and Dehydration: Cool the mixture to 30°C and add 50 wt% sulfuric acid. Gradually increase the temperature to 100°C and maintain until cyclization is complete.

-

Work-up and Purification: Cool the reaction mixture to 30°C and add water dropwise to precipitate the crude 2,5-diphenyloxazole as a white solid. Collect the solid by filtration and purify by recrystallization.

-

Modern Synthetic Advancements: The Van Leusen Reaction (1972)

A significant leap in oxazole synthesis came with the development of the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[3][4] This method is particularly effective for the synthesis of 5-substituted oxazoles from aldehydes under mild, basic conditions.

Experimental Protocol: General Procedure for the Van Leusen Oxazole Synthesis

This protocol describes a general method for the synthesis of a 5-substituted oxazole.

-

Materials:

-

Aldehyde (1 equivalent)

-

Tosylmethyl isocyanide (TosMIC) (1.1 equivalents)

-

Potassium carbonate (2 equivalents)

-

Methanol

-

Ethyl acetate

-

Water

-

-

Procedure:

-

To a stirred solution of the aldehyde and TosMIC in methanol, add potassium carbonate.

-

Heat the resulting mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent such as ethyl acetate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica (B1680970) gel.

-

Table 1: Comparative Yields of Classical and Modern Oxazole Syntheses

| Synthesis Method | Reactants | Product | Dehydrating/Promoting Agent | Yield (%) | Reference |

| Fischer | Mandelonitrile, Benzaldehyde | 2,5-Diphenyloxazole | Anhydrous HCl | Not specified in early reports | [1] |

| Robinson-Gabriel | 2-Acylamino ketones | 2,5-Disubstituted oxazoles | H₂SO₄, PCl₅, POCl₃ | Generally low | [2] |

| Robinson-Gabriel | 2-Acylamino ketones | 2,5-Disubstituted oxazoles | Polyphosphoric Acid (PPA) | 50-60 | [2] |

| Van Leusen | 2-Chloroquinoline-3-carbaldehyde, TosMIC | 5-(2-tosylquinolin-3-yl)oxazole | K₂CO₃ in Methanol | 83 | [4] |

| Van Leusen | (Het)aryl methyl alcohols, TosMIC | 5-(Het)aryl oxazoles | in-situ oxidation, aq. KOH | 61-90 | [4] |

| Van Leusen (Microwave) | Aldehydes, TosMIC | 5-Substituted oxazoles | K₂CO₃ in Methanol | 92-96 |

Oxazoles in Nature: Discovery and Isolation

Oxazole-containing natural products are a diverse group of compounds, predominantly found in marine organisms like sponges, ascidians, and cyanobacteria.[5] They exhibit a wide range of potent biological activities, including antitumor, antiviral, and antifungal properties.

Bioassay-Guided Fractionation

The discovery of these natural products has historically relied on bioassay-guided fractionation. This technique involves the systematic separation of crude extracts from natural sources, with each fraction being tested for a specific biological activity to guide the isolation of the pure, active compound.

Experimental Protocol: General Procedure for Isolation from Marine Sponges

This protocol outlines a typical procedure for the isolation of bioactive compounds from marine sponges.[6][7]

-

1. Extraction:

-

Lyophilize the frozen sponge material.

-

Exhaustively extract the dried material with a sequence of organic solvents, typically starting with a polar solvent like methanol, followed by a less polar solvent like dichloromethane.

-

Combine the extracts and evaporate the solvent under reduced pressure to yield a crude extract.

-

-

2. Solvent Partitioning:

-

Partition the crude extract between two immiscible solvents (e.g., methanol/water and hexanes) to separate compounds based on their polarity.

-

Separate the layers and concentrate each to yield fractions of differing polarity.

-

-

3. Bioassay-Guided Chromatography:

-

Subject the fraction exhibiting the highest biological activity to column chromatography (e.g., silica gel or reversed-phase C18).

-

Elute the column with a solvent gradient of increasing polarity.

-

Collect fractions and test each for biological activity.

-

-

4. High-Performance Liquid Chromatography (HPLC):

-

Further purify the most active fractions using reversed-phase HPLC to isolate the pure bioactive compounds.

-

Characterize the structure of the pure compounds using spectroscopic methods (NMR, MS).

-

Table 2: Biological Activity of Selected Oxazole-Containing Natural Products

| Compound | Source Organism | Biological Activity | IC₅₀ / MIC | Reference |

| Neopeltolide | Neopeltidae family sponge | Antiproliferative (A-549 human lung adenocarcinoma) | 1.2 nM | |

| Neopeltolide | Neopeltidae family sponge | Antifungal (Candida albicans) | 0.62 µg/mL | |

| Venturamide A & B | Oscillatoria sp. (cyanobacterium) | Antimalarial (Plasmodium falciparum) | Strong in vitro activity | [5] |

| Almazole D | Marine Algae | Anti-tuberculosis (Mycobacterium tuberculosis) | 100 µM | [5] |

Biosynthesis of Oxazole-Containing Natural Products

The oxazole ring in natural products is typically derived from serine or threonine residues within a peptide precursor. The biosynthesis is often carried out by complex enzymatic machinery, such as Non-Ribosomal Peptide Synthetases (NRPS) or through post-translational modifications of ribosomally synthesized peptides. A well-studied example is the biosynthesis of plantazolicin, a thiazole (B1198619)/oxazole-modified microcin.[8]

The biosynthetic gene cluster for plantazolicin contains genes that encode for a precursor peptide (BamA), a cyclodehydratase (BamCD), and a dehydrogenase (BamB), which work in concert to form the oxazole and thiazole rings.[9]

Conclusion

The journey of oxazole compounds, from their first synthesis in the late 19th century to their discovery as complex, biologically potent natural products, highlights the synergistic relationship between synthetic chemistry and natural product discovery. The foundational synthetic methods developed by Fischer, Robinson, and Gabriel provided the initial tools to access this important heterocyclic system. Modern advancements, such as the van Leusen reaction, have further expanded the synthetic chemists' toolbox, enabling the efficient and versatile construction of diverse oxazole-containing molecules. Concurrently, the exploration of natural sources, particularly the marine environment, has unveiled a rich diversity of oxazole-containing natural products with significant therapeutic potential. The elucidation of their biosynthetic pathways offers further opportunities for the discovery and bioengineering of novel bioactive compounds. This in-depth understanding of the history, synthesis, and natural occurrence of oxazoles continues to drive innovation in drug discovery and development.

References

- 1. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Development and Application of a Novel SPE-Method for Bioassay-Guided Fractionation of Marine Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]

- 8. Plantazolicin, a Novel Microcin B17/Streptolysin S-Like Natural Product from Bacillus amyloliquefaciens FZB42 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Oxazole-2-carboxylic Acid (CAS: 672948-03-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxazole-2-carboxylic acid, with the Chemical Abstracts Service (CAS) number 672948-03-7, is a pivotal heterocyclic building block in medicinal chemistry. Its structural motif is integral to the development of various therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, with a particular focus on its role as a key intermediate in the synthesis of selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. Detailed experimental methodologies, quantitative data, and visual representations of relevant biological pathways are presented to support researchers in their drug discovery and development endeavors.

Chemical and Physical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below for quick reference.[1][2][3][4]

| Property | Value |

| CAS Number | 672948-03-7 |

| Molecular Formula | C₄H₃NO₃ |

| Molecular Weight | 113.07 g/mol |

| IUPAC Name | 1,3-oxazole-2-carboxylic acid |

| Synonyms | 2-Carboxy-oxazole, this compound |

| Melting Point | 254-256 °C (decomposes) |

| Boiling Point | 282 °C |

| Density | 1.449 g/cm³ |

| Appearance | White to off-white solid |

| Storage Temperature | -20°C |

Synthesis of this compound

One common approach involves the condensation and cyclization of a carboxylic acid derivative with a suitable C-N-C synthon. For instance, the reaction of an activated carboxylic acid with an α-amino ketone or a related species can lead to the formation of the oxazole (B20620) ring.

Another modern and efficient method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed. This transformation proceeds through the in situ generation of an acylpyridinium salt, which is then trapped with an isocyanoacetate. This method is noted for its broad substrate scope and good functional group tolerance.

Key Application in Drug Discovery: Synthesis of α4β2 nAChR Agonists

A primary and significant application of this compound is its use as a crucial reagent in the preparation of selective α4β2 nicotinic acetylcholine receptor agonists.[2] One notable example is its role in the synthesis of 3-(5-Chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane, a compound investigated for the treatment of cognitive disorders such as Alzheimer's disease.[2]

Experimental Protocol: General Amide Coupling

The synthesis of such agonists typically involves an amide coupling reaction between this compound and a suitable amine-containing scaffold. A general experimental protocol for such a coupling is provided below.

Materials:

-

This compound

-

Target amine (e.g., 3,7-diazabicyclo[3.3.0]octane derivative)

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

Organic base (e.g., DIPEA, triethylamine)

-

Anhydrous polar aprotic solvent (e.g., DMF, DCM)

Procedure:

-

Dissolve this compound (1 equivalent) in the anhydrous solvent.

-

Add the coupling agent (1.1 equivalents) and the organic base (2-3 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

-

Add the target amine (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired amide.

Biological Context: The α4β2 Nicotinic Acetylcholine Receptor Signaling Pathway

The α4β2 nicotinic acetylcholine receptor is a ligand-gated ion channel that plays a critical role in various neurological processes, including learning and memory.[5] Its activation by agonists leads to an influx of cations, primarily Na⁺ and Ca²⁺, which depolarizes the neuron and triggers downstream signaling events.[5][6] Beyond its ionotropic function, the α4β2 nAChR also engages in metabotropic signaling cascades.

Upon nicotinic stimulation, a signaling cascade involving several key proteins is initiated. In the resting state, Src and 14-3-3η are loosely associated with the α4β2 nAChR via β-arrestin1.[1] Nicotine binding leads to the dissociation of β-arrestin1 and the formation of a tighter complex between the receptor, Src, and 14-3-3η, resulting in Src activation.[1] Activated Src then phosphorylates Syk, which in turn activates PLCγ1, leading to an increase in diacylglycerol (DAG) levels in the plasma membrane.[1] This recruits and activates PKCβII, which can exert a positive feedback effect on Src activation.[1]

Quantitative Data

As this compound is primarily a reagent, direct biological activity data such as IC₅₀ or Kᵢ values are not typically reported for this compound itself. The relevant quantitative data would be associated with the final products synthesized using this building block. For researchers investigating novel α4β2 nAChR agonists, it is recommended to perform radioligand binding assays and functional assays on the final synthesized compounds to determine their potency and efficacy. Nicotine, a well-known agonist, has a high binding affinity for the α4β2 receptor with a Kᵢ value of approximately 1 nM.[5]

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

This compound (CAS 672948-03-7) is a valuable and versatile building block for medicinal chemists and drug development professionals. Its primary utility lies in its role as a key intermediate for the synthesis of potent and selective α4β2 nicotinic acetylcholine receptor agonists, which are promising therapeutic targets for a range of neurological and cognitive disorders. This technical guide provides essential information on its properties, synthesis, and applications, along with a detailed look at the relevant biological signaling pathway, to aid in the rational design and development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-OXAZOLECARBOXYLIC ACID | 672948-03-7 [amp.chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 1,3-OXAZOLE-2-CARBOXYLIC ACID | CAS 672948-03-7 [matrix-fine-chemicals.com]

- 5. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]

- 6. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]

Physical properties of oxazole-2-carboxylic acid

An In-depth Technical Guide to the Physical Properties of Oxazole-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 672948-03-7). The information is curated for professionals in research, scientific, and drug development fields, with a focus on quantitative data, detailed experimental methodologies, and logical visualizations to support laboratory work and characterization.

Core Physical and Chemical Properties

This compound is a heterocyclic compound featuring an oxazole (B20620) ring substituted with a carboxylic acid group. Its chemical structure dictates its physical properties and reactivity.

Data Presentation: Summary of Physical Properties

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃NO₃ | [1] |

| Molecular Weight | 113.07 g/mol | [1] |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | 254-256 °C (decomposes) | [1][2] |

| Boiling Point | 282 °C | [1][3][4] |

| Density | 1.449 g/cm³ | [1][2][3] |

| Flash Point | 125 °C | [1][2][3] |

| pKa (Predicted) | 2.56 ± 0.10 | [1][2] |

| Storage Temperature | -20°C | [1][2] |

Experimental Protocols

This section details the methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.[5] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[5]

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in a fine powdered form.[6] If necessary, crush coarse crystals using a mortar and pestle.[6]

-

Take a glass capillary tube and seal one end by heating it in a flame.[7]

-

Dip the open end of the capillary tube into the powdered sample.[8]

-

Gently tap the capillary tube on a hard surface to pack the sample into the closed end, aiming for a sample height of 1-2 cm.[7][8]

-

-

Measurement:

-

Insert the prepared capillary tube into the heating block of the melting point apparatus.[8]

-

Place a calibrated thermometer in the designated slot.[9]

-

Turn on the apparatus and heat rapidly to a temperature approximately 15-20°C below the expected melting point (254°C).[8]

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[5][8]

-

Carefully observe the sample. Record the temperature (T1) at which the first drop of liquid appears.[7]

-

Continue heating slowly and record the temperature (T2) at which the entire sample has melted into a clear liquid.[7]

-

The melting point is reported as the range from T1 to T2.[5]

-

-

Safety Precautions:

Solubility Profile Determination

Solubility testing helps classify a compound and indicates the presence of polar or ionizable functional groups.[10] The carboxylic acid group in this compound suggests solubility in basic solutions.

Methodology: Acid-Base Solubility Tests

-

Initial Water Solubility Test:

-

Place approximately 25 mg of this compound into a test tube.[11]

-

Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[11]

-

Observe if the solid dissolves completely. If it is water-soluble, test the solution with litmus (B1172312) or pH paper to confirm its acidic nature.[12]

-

-

Aqueous Base Solubility (if water-insoluble):

-

In a new test tube with ~25 mg of the compound, add 0.75 mL of 5% aqueous sodium hydroxide (B78521) (NaOH) solution in portions, shaking well.[11] Solubility indicates the presence of an acidic functional group.[10]

-

In a separate test tube, repeat the process with 0.75 mL of 5% aqueous sodium bicarbonate (NaHCO₃) solution.[11] Carboxylic acids are typically strong enough acids to dissolve in NaHCO₃, producing CO₂ gas.[13]

-

-

Aqueous Acid Solubility (for completeness):

-

In a new test tube with ~25 mg of the compound, add 0.75 mL of 5% aqueous hydrochloric acid (HCl).[10] As an acidic compound, this compound is expected to be insoluble.

-

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a highly precise method for its determination.[14]

Methodology: Potentiometric Titration

-

Preparation:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[15]

-

Prepare a standard solution of a strong base, such as 0.1 M NaOH.

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 20 mL of a 1mM solution).[15] A co-solvent may be used if water solubility is low.

-

To maintain constant ionic strength, a salt like 0.15 M KCl can be added to the solution.[15]

-

-

Titration:

-

Place the beaker containing the acid solution on a magnetic stirrer and immerse the calibrated pH electrode.[15]

-

Record the initial pH of the solution.

-

Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1 or 0.2 mL) from a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[15]

-

Continue this process until the pH shows a large jump (the equivalence point) and then stabilizes at a high value (e.g., pH 12).[15]

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (inflection point).

-

The volume of titrant at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point) corresponds to the point where the concentrations of the acid and its conjugate base are equal.

-

The pKa is equal to the pH of the solution at this half-equivalence point.

-

Perform the titration in triplicate to ensure reproducibility.[15]

-

Spectroscopic Data and Protocols

While experimental spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region for the oxazole ring protons.[16] A broad singlet, typically far downfield (around 12 ppm), is characteristic of the carboxylic acid proton, though its chemical shift is highly dependent on solvent and concentration.[17]

-